
N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.358. The purity is usually 95%.
BenchChem offers high-quality N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanisms
N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is involved in various chemical synthesis processes. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea in dimethylformamide undergo rearrangements leading to the formation of formamides with confirmed structures through X-ray analysis. This reaction mechanism is a key area of study in chemical synthesis and involves complex transformations (Ledenyova et al., 2018).
Anticancer and Antimicrobial Properties
Compounds related to N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide have demonstrated notable anticancer and antimicrobial properties. Research has shown that certain carboxamide derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and human leukemia cell lines. These compounds have been tested for their growth-inhibitory properties, revealing their potential in cancer treatment (Deady et al., 2003). Moreover, novel analogs of pyrazol-5-ones have shown promising antibacterial activity, especially against specific strains of bacteria, highlighting their potential in combating microbial infections (Palkar et al., 2017).
Structural and Analytical Characterization
The synthesis and characterization of related research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. These studies involve extensive analytical characterization, including chromatographic, spectroscopic, mass spectrometric analyses, and crystal structure analysis. Such research aids in understanding the properties and potential applications of these compounds (McLaughlin et al., 2016).
Synthetic Methodologies
The compound also plays a role in the development of synthetic methodologies. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the compound's involvement in creating diverse chemical structures. These methodologies are crucial in the field of organic synthesis, providing pathways to synthesize novel compounds with potential therapeutic applications (Martins et al., 2002).
Propiedades
IUPAC Name |
N-[4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-9-6-10(2)22(20-9)5-4-17-14(23)13-8-25-16(18-13)19-15(24)12-7-11(3)26-21-12/h6-8H,4-5H2,1-3H3,(H,17,23)(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRLZIUYVBVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

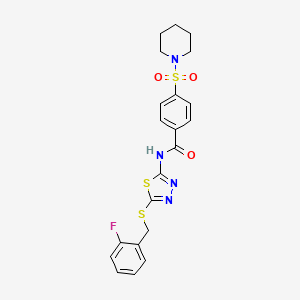
![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)
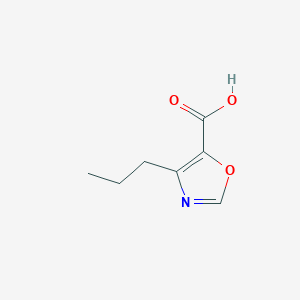

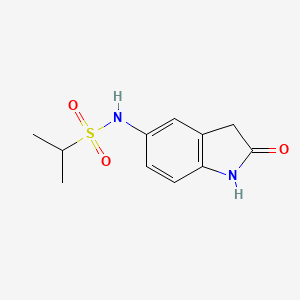

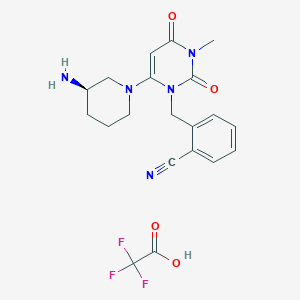

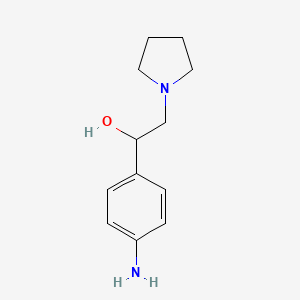
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2943235.png)